molecular formula C20H15NO3 B1673300 Kartogenin CAS No. 4727-31-5

Kartogenin

Cat. No.: B1673300
CAS No.: 4727-31-5
M. Wt: 317.3 g/mol
InChI Key: SLUINPGXGFUMLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kartogenin (KGN) primarily targets mesenchymal stem cells (MSCs) and chondrocytes . It has been reported to improve the chondrogenic differentiation of these cells . KGN also targets the transcription factor core binding factor beta subunit (CBFβ) by binding to filamin A, disrupting its interaction with CBFβ .

Mode of Action

KGN induces chondrogenesis by binding to filamin A, disrupting its interaction with CBFβ, and modulating the CBFβ-RUNX1 transcriptional program . It enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . KGN also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Biochemical Pathways

KGN affects several biochemical pathways. It activates the miR-146a-NRF2 axis, which plays a critical role in regulating the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2) . KGN also involves the filamin A/CBFβ/RUNX1, Ihh, and TGFβ/Smad pathways .

Pharmacokinetics

It’s known that the rapid clearance of kgn from the intra-articular cavity limits its feasibility . Therefore, strategies for sustained and controlled release of KGN are being explored .

Result of Action

KGN exerts anti-arthritic effects by preventing cartilage degradation and alleviating osteoarthritis progression . It enhances the antioxidant functions of chondrocytes, ameliorates cartilage degeneration, and inhibits subchondral bone sclerosis . KGN also promotes the formation of cartilage-like transition zone in tendon-bone junctions, stimulates collagen synthesis for wound healing, and regulates limb development .

Action Environment

The action of KGN is influenced by the environment in which it is administered. For instance, in an in vivo arthritic environment, KGN barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . The efficacy and stability of KGN can also be affected by factors such as the presence of inflammation and oxidative stress .

Safety and Hazards

Kartogenin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research is actively being conducted to gain further understanding of how Kartogenin functions and to determine the appropriate clinical indication to which it is best suited . Preclinical studies suggest promising directions for helping patients and addressing unmet medical needs .

Biochemical Analysis

Biochemical Properties

Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, intra-articular administration of this compound ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kartogenin can be synthesized through various methods. One common approach involves the incorporation of this compound-releasing poly(lactic-co-glycolic acid) microparticles within mesenchymal stem cell aggregates. This method supports the differentiation of mesenchymal stem cells into chondrocytes .

Industrial Production Methods

Industrial production of this compound involves the use of biodegradable synthetic polymers such as polycaprolactone and poly(lactic-co-glycolic acid). These polymers are used to create electrospun membranes that can deliver this compound in a sustained manner .

Chemical Reactions Analysis

Types of Reactions

Kartogenin undergoes various chemical reactions, including hydrolysis and interactions with polymers. It has been encapsulated in nanoparticles due to its hydrophobicity .

Common Reagents and Conditions

Common reagents used in the preparation of this compound include poly(lactic-co-glycolic acid), polycaprolactone, and curcumin. The reaction conditions often involve the use of injectable hydrogels and electrospinning techniques .

Major Products Formed

The major products formed from these reactions include this compound-loaded nanoparticles and electrospun membranes that can deliver this compound in a controlled manner .

Comparison with Similar Compounds

Kartogenin is unique in its ability to induce chondrogenesis and facilitate cartilage regeneration. Similar compounds include:

Properties

IUPAC Name

2-[(4-phenylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUINPGXGFUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385074
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-31-5
Record name Kartogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KARTOGENIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KARTOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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